Methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate typically involves the reaction of 2-ethylphenol with a suitable pyrrolidine derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The resulting product is then purified using standard techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research involving this compound focuses on its potential therapeutic effects, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of Methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate can be compared with similar compounds like Methyl 4-(4-ethylphenoxy)pyrrolidine-2-carboxylate. While both compounds share a similar core structure, the position of the ethyl group on the phenoxy ring differentiates them.
Similar compounds include:
- Methyl 4-(4-ethylphenoxy)pyrrolidine-2-carboxylate
- Methyl pyrrolidine-2-carboxylate
Properties
IUPAC Name |
methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-10-6-4-5-7-13(10)18-11-8-12(15-9-11)14(16)17-2/h4-7,11-12,15H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWYEBXUXZPWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CC(NC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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